molecular formula C12H13NO3S B2385389 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione CAS No. 338415-47-7

3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione

Cat. No.: B2385389
CAS No.: 338415-47-7
M. Wt: 251.3
InChI Key: LCVFYNZEDJDESF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dione, also known as S-Methylisothiazolinone, is a heterocyclic organic compound with a thiazine ring. It is widely used in industrial and commercial applications as a preservative, biocide, and antimicrobial agent. In recent years, S-Methylisothiazolinone has gained attention in scientific research due to its potential therapeutic applications, particularly in the field of neurodegenerative diseases.

Mechanism of Action

The exact mechanism of action of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone is not fully understood. However, studies have suggested that it may exert its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone may also inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, it has been found to have antioxidant activity and to increase the expression of genes involved in cellular stress response. 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has also been shown to inhibit the growth of certain types of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone in lab experiments is its relatively low cost and availability. It is also stable under a wide range of conditions, which makes it easy to handle and store. However, one limitation of using 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone in lab experiments is its potential toxicity. It is important to handle 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone with care and to use appropriate safety precautions.

Future Directions

There are several potential future directions for research on 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone. One area of interest is the development of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone-based therapeutics for the treatment of neurodegenerative diseases. Another area of interest is the investigation of the potential use of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone as a natural preservative in the food and cosmetic industries. Additionally, further research is needed to fully understand the mechanisms of action of 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone and its potential side effects.

Synthesis Methods

3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone can be synthesized through the reaction of 2-methyl-2-thiazoline-4-carboxylic acid with formaldehyde and sodium hydroxide. The resulting product is then reacted with methyl iodide to yield 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone.

Scientific Research Applications

3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another study found that 3-(2-methoxy-1-methylethyl)-2H-1,3-benzothiazine-2,4(3H)-dionehiazolinone has anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.

Properties

IUPAC Name

3-(1-methoxypropan-2-yl)-1,3-benzothiazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-8(7-16-2)13-11(14)9-5-3-4-6-10(9)17-12(13)15/h3-6,8H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVFYNZEDJDESF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1C(=O)C2=CC=CC=C2SC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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